molecular formula C21H19F3N4O2 B6477413 N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2640884-81-5

N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B6477413
CAS No.: 2640884-81-5
M. Wt: 416.4 g/mol
InChI Key: KKDXSBGEDHCZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by a central oxalamide backbone flanked by two distinct aromatic substituents. The first substituent comprises a phenethyl group linked to a 1-methyl-1H-pyrazol-5-yl moiety at the para position, while the second substituent is a 2-(trifluoromethyl)phenyl group. The ortho-positioned trifluoromethyl group on the phenyl ring enhances lipophilicity and may influence steric interactions in biological targets.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c1-28-18(11-13-26-28)15-8-6-14(7-9-15)10-12-25-19(29)20(30)27-17-5-3-2-4-16(17)21(22,23)24/h2-9,11,13H,10,12H2,1H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDXSBGEDHCZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H18F3N4
  • Molecular Weight : 286.33 g/mol
  • IUPAC Name : this compound

This compound exhibits notable interactions with various biological molecules:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, effectively altering metabolic flux. This inhibition occurs primarily through competitive binding to the enzyme's active site, preventing substrate interaction and subsequent catalytic activity.

3. Cellular Effects

The compound influences cellular processes significantly:

  • Gene Expression Modulation : It has been observed to downregulate genes associated with cell proliferation, leading to reduced cell growth. This effect is crucial in cancer research, where controlling cell growth is a primary therapeutic target.

4. Molecular Mechanisms

At the molecular level, the compound operates through several mechanisms:

  • Kinase Inhibition : this compound binds to ATP-binding sites of certain kinases, inhibiting their activity. This action can significantly impact signaling pathways involved in cell survival and proliferation.

5.1 Insecticidal Activity

Recent studies have highlighted the insecticidal properties of related compounds featuring similar pyrazole structures:

  • Compounds exhibiting lethal activity against pests such as Mythimna separate and Helicoverpa armigera have shown promising results at concentrations of 500 mg/L. For instance, a related compound demonstrated a mortality rate of 70% against Mythimna separate, suggesting that structural modifications can enhance biological activity .

5.2 Antifungal Activity

In addition to insecticidal properties, related compounds have displayed antifungal activity:

  • A study reported that certain derivatives exhibited an inhibition rate of up to 77.8% against Pyricularia oryae, indicating potential applications in agricultural pest management .

Table 1: Biological Activities of Related Compounds

Compound NameTarget OrganismActivity TypeConcentration (mg/L)Mortality/Inhibition Rate
Compound AMythimna separateInsecticidal50070%
Compound BHelicoverpa armigeraInsecticidal500<50%
Compound CPyricularia oryaeAntifungal5077.8%
Compound DSclerotinia sclerotiorumAntifungal5055.6%

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Ethanediamides

Ethanediamides are a versatile class of compounds with diverse biological activities, often modulated by their substituents. Below is a comparison of the target compound with structurally similar analogs from the literature:

Table 1: Structural Comparison of Ethanediamide Derivatives

Compound Name Substituent A (Ethyl Side Chain) Substituent B (Aromatic/Functional Group) Key Features
Target Compound 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl 2-(trifluoromethyl)phenyl Pyrazole ring (hydrogen bonding), ortho-CF₃ (lipophilicity/steric effects)
Compound from 2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidinyl)ethyl 4-(trifluoromethyl)phenyl Indole ring (planar aromaticity), para-CF₃ (reduced steric hindrance), pyrrolidine (basic nitrogen)
Compound from 2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazinyl]ethyl tetrahydrofuran-2-ylmethyl Benzodioxole (electron-rich), piperazine (enhanced solubility), fluorophenyl (polarity)
Compound from 4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl acetamide Pyrazole-thiazole hybrid (rigidity), acetamide (hydrogen-bonding potential)

Key Observations:

Heterocyclic Influence: The target compound’s pyrazole ring (vs. Pyrazole-containing analogs (e.g., ) are often explored for kinase inhibition due to their ability to mimic adenine in ATP-binding pockets.

Backbone Modifications :

  • The piperazine group in introduces a basic nitrogen, enhancing water solubility, whereas the pyrrolidine in may improve membrane permeability.

Pharmacological Hypotheses :

  • The tetrahydrofuran group in could enhance CNS penetration, while the thiazole-acetamide in might favor anti-inflammatory or antimicrobial activity.

Research Implications and Limitations

While the provided evidence lacks direct pharmacological data, structural analysis suggests:

  • Target Compound Advantages : Pyrazole’s metabolic stability and ortho-CF₃’s lipophilicity may synergize for prolonged in vivo activity.
  • Compound : The para-CF₃ and indole system could favor interactions with serotonin or dopamine receptors.
  • Compound: Piperazine and benzodioxole may target GPCRs or monoamine oxidases.

Limitations:

  • No crystallographic data (e.g., SHELX-refined structures ) or thermodynamic properties (e.g., solubility, logP) are available for direct comparison.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.